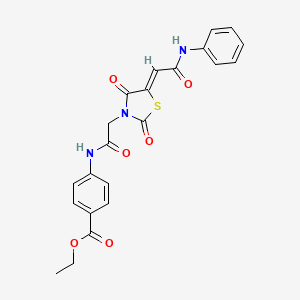

![molecular formula C20H18N2O3S B2571803 2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-95-7](/img/structure/B2571803.png)

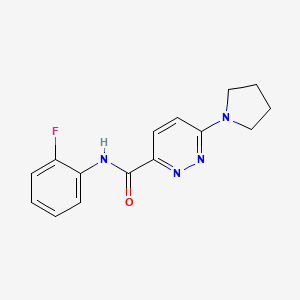

2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione, also known as DMPT, is a chemical compound that has been the subject of research in various scientific fields. DMPT is a heterocyclic compound that contains a pyrimidine ring fused with a chromene ring.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Research has delved into the synthesis and structural characterization of pyrimidine derivatives, highlighting their diverse applications. For instance, studies on novel pyrimidine derivatives from 2,3-Furandiones show efficient synthesis and characterization through elemental analysis, IR, and NMR spectral studies, indicating their potential in medicinal chemistry and materials science (İ. Koca & İ. Yıldırım, 2009). Moreover, spectroscopic, thermal, and dielectric studies of pyrimidine derivatives have provided insights into their stability and potential for pharmaceutical applications (P. M. Vyas et al., 2013).

Antimicrobial and Antitumor Activities

Pyrimidine derivatives have been extensively studied for their antimicrobial and antitumor activities. For example, novel synthesis routes for pyrimidine derivatives have demonstrated significant antitumor activity, suggesting a promising avenue for cancer therapy research (E. Grivsky et al., 1980). Additionally, the synthesis and molecular docking of novel pyrido[2,3-d]pyrimidines as antimicrobial candidates have shown high efficacy against various bacterial strains, underscoring their potential in addressing antibiotic resistance (A. Sarhan et al., 2021).

Nonlinear Optical Properties and Material Science Applications

The exploration of pyrimidine derivatives in the field of materials science, particularly in nonlinear optics (NLO), has been a subject of interest. Research into the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives has shown that these compounds exhibit considerable NLO character, making them suitable for optoelectronic applications (A. Hussain et al., 2020).

Corrosion Inhibition

Studies on pyrimidine-2-thione derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments, presenting a practical application in industrial maintenance and preservation (N. Soltani et al., 2015). This research indicates the compound's potential utility beyond biological applications, extending to materials science and engineering.

Wirkmechanismus

Target of action

The compound belongs to the class of pyridopyrimidines . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They are used on several therapeutic targets .

Biochemical pathways

Pyridopyrimidines can affect a variety of biochemical pathways, depending on their specific targets. They can influence signal transduction, protein synthesis, cell division, and other cellular processes .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of action

Pyridopyrimidines can have a variety of effects, depending on their specific targets and mode of action .

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-11-5-4-6-12-9-14-19(25-17(11)12)21-18(22-20(14)26)13-7-8-15(23-2)16(10-13)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEYFCFDORREDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)

![2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide](/img/structure/B2571727.png)

![{[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2571731.png)

![4-fluoro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2571732.png)

![2-{2-[(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethoxy}ethanol](/img/structure/B2571734.png)

![Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2571741.png)